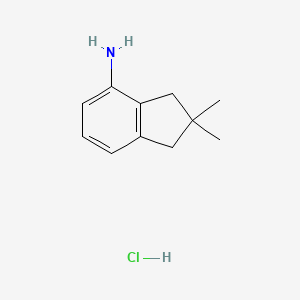

2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-1,3-dihydroinden-4-amine; hydrochloride, also known as DMIA hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. DMIA hydrochloride has been shown to have a significant impact on the biochemical and physiological effects of dopamine, making it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Heterogeneous Complexes of Nickel MCM-41 with β-diimine Ligands

This research focuses on the synthesis of β-diimine ligands combined with alkoxysilane groups and anchored to a mesoporous MCM-41 support for use in ethylene and propylene oligomerization. The study compares the results of homogeneous and heterogeneous systems, showcasing the role of such complexes in catalysis and materials science. The synthesized complexes were characterized using various techniques, such as NMR, XRD, and thermogravimetric analysis, confirming their potential applications in industrial chemistry and material engineering (Rossetto et al., 2015).

Development of a Novel Chiral Palladacycle

This study introduced a novel amine ligand synthesized from 1-(2,5-dichlorophenyl)ethanone and its use in asymmetric hydrophosphination reactions. The research highlights the synthesis of a racemic dimeric complex, its resolution through the formation of (S)-prolinato derivatives, and the application of the resulting enantiomerically pure palladacycle in promoting asymmetric reactions. The findings demonstrate the utility of such chiral complexes in the synthesis of asymmetric molecules, which is crucial in pharmaceutical research and development (Yap et al., 2014).

Iron-catalyzed Reduction of Amides to Amines

This research provides a cost-efficient and environmentally friendly method for the reduction of amides to amines using iron catalysis. Highlighting the importance of developing sustainable and accessible catalytic methods for the synthesis of amines, this study contributes to the broader field of green chemistry and pharmaceutical manufacturing, where amines are foundational components (Zhou et al., 2009).

Propriétés

IUPAC Name |

2,2-dimethyl-1,3-dihydroinden-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)6-8-4-3-5-10(12)9(8)7-11;/h3-5H,6-7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVFLKDTXSJRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C(=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)

![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)

![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)

![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)

![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)